4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-24-7-9-25(10-8-24)17-16(19(20,21)22)11-15(12-23-17)13-3-5-14(6-4-13)18(26)27-2/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFYHWMMTDWXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138975 | |
| Record name | Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-77-9 | |
| Record name | Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[6-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)pyridine Derivatives
- Suzuki Coupling:
A common approach involves coupling 2-chloro-4-(trifluoromethyl)pyrimidine with 3-pyridyl boronic acid, as described in recent literature. This method ensures regioselectivity and high yield.
Reaction conditions:
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or cesium carbonate
- Solvent: Toluene or dimethylformamide (DMF)
- Temperature: 80-110°C
Outcome:
Formation of 2-chloro-4-(trifluoromethyl)pyrimidine, which can be further functionalized.
Introduction of the Methylpiperazine Group
- Nucleophilic Substitution:
The pyrimidine derivative reacts with methylpiperazine via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like dimethylacetamide (DMAc) or dimethylformamide (DMF).
Reaction conditions:
- Reagent: Methylpiperazine
- Catalyst: None required
- Temperature: 100-150°C
- Solvent: DMAc
- Protection of the Piperazine Nitrogen:
To prevent over-alkylation, the piperazine nitrogen can be Boc-protected during initial steps and deprotected later with trifluoroacetic acid (TFA).
Attachment of the Benzoic Acid Methyl Ester
Synthesis of the Benzoic Acid Derivative
- Esterification of Benzoic Acid:
Using methanol and catalytic sulfuric acid or via transesterification with methyl alcohol in the presence of acid catalysts.
Reaction conditions:
- Reagents: Methanol, catalytic H₂SO₄
- Temperature: Reflux (~65°C)
- Duration: 4-6 hours
- Alternative:
Direct methylation of benzoic acid using diazomethane, though this is less common due to safety concerns.
Coupling with the Pyridine Intermediate
- Carbodiimide-Mediated Coupling:
Activation of the carboxylic acid with EDC or HBTU in the presence of a base (e.g., DIPEA) followed by coupling with the amino-functionalized pyridine derivative.
Reaction conditions:
- Solvent: Dichloromethane or DMF
- Temperature: Room temperature to 40°C
- Duration: 12-24 hours
Final Assembly and Purification
Deprotection and Final Modifications
- Boc Deprotection:
Removing Boc groups from protected piperazine using TFA in dichloromethane or dioxane.
Purification
Column Chromatography:
Using silica gel with gradient elution (e.g., heptane/ethyl acetate) to isolate the pure compound.Recrystallization:
From suitable solvents like ethyl acetate or methanol for high purity.
Data Table Summarizing Methods
Research Findings and Notes
Yield Optimization:
The use of microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially in the coupling steps involving heteroaryl compounds.Solvent Selection:
Polar aprotic solvents such as DMF and DMAc are preferred for nucleophilic substitutions, while dichloromethane and ethyl acetate are suitable for purification.Protection Strategies:
Boc-protection of piperazine nitrogen during initial steps prevents over-alkylation and allows selective deprotection at the final stage.Safety Considerations:
Use of diazomethane for methylation is avoided due to its explosive nature; instead, transesterification or carbodiimide coupling is recommended.Scale-up Potential: The described methods are adaptable for larger scale synthesis with appropriate safety and process controls.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation , reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while reduction with LiAlH4 can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Compound 1 has shown promise in the development of novel pharmacological agents. Its structural characteristics allow for interactions with various biological targets, particularly in the central nervous system (CNS). The piperazine ring is known for enhancing bioavailability and modulating receptor activity.
Case Study:
Research indicates that derivatives of piperazine compounds have been effective in treating anxiety and depression by acting as serotonin receptor modulators. Compound 1's design suggests it may exhibit similar properties, warranting further investigation into its efficacy as an antidepressant or anxiolytic agent .
Antitumor Activity
Recent studies have explored the potential of trifluoromethylated compounds in oncology. The trifluoromethyl group is recognized for increasing lipophilicity, which can enhance the ability of compounds to penetrate cellular membranes.
Case Study:
A study conducted on related trifluoromethyl-pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that compound 1 may also possess antitumor properties, making it a candidate for further preclinical trials .
Neuropharmacology
The combination of a piperazine moiety with a pyridine ring has been linked to neuroactive properties. Research into similar compounds has shown that they can influence neurotransmitter systems, particularly those involving dopamine and serotonin.
Case Study:
In a comparative analysis of piperazine derivatives, it was found that modifications to the pyridine structure significantly impacted their affinity for dopamine receptors. This highlights the potential of compound 1 in developing treatments for disorders like schizophrenia or Parkinson’s disease .
Mechanism of Action
The mechanism of action of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Pyridin-yl Substituted Analog
Compound : 3-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester (CAS: 1311278-77-9)
- Molecular Formula : C₁₉H₂₀F₃N₃O₂ (identical to the target compound).
- Key Difference : The pyridine ring's substituents are positioned at the 3- and 6-positions (vs. 4- and 6- in the target compound).
- Implications : Positional isomerism may alter steric interactions and binding affinity in biological targets. For example, meta-substitution (3-position) on the pyridine ring could reduce planar stacking efficiency compared to para-substitution (4-position) .
Ester Group Variants
a) 4-Chloro-phenyl Ester Derivative
Compound : 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid 4-chloro-phenyl ester (CAS: 1311279-90-9)
- Molecular Formula : C₂₄H₂₁ClF₃N₃O₂
- Molecular Weight : 475.90 g/mol
- Key Difference : Replacement of the methyl ester with a 4-chloro-phenyl ester.
- Implications: Increased molecular weight and lipophilicity (logP estimated to be higher due to the aromatic chloro group).
b) Free Benzoic Acid Form
Compound : 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid (CAS: 1208081-94-0)
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 365.36 g/mol
- Key Difference : Absence of the methyl ester group.
- Implications: Higher polarity and reduced cell permeability compared to the ester form. Potential utility as a synthetic intermediate for prodrug development .
Biological Activity
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester, commonly referred to as Compound A , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : CHFNO
Molecular Weight : 379.39 g/mol
CAS Number : 1208081-94-0
The compound features a piperazine ring, a trifluoromethyl group, and a benzoic acid methyl ester moiety, contributing to its unique reactivity and potential pharmacological properties.
Synthesis
The synthesis of Compound A typically involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 4-methylpiperazine and 5-trifluoromethylpyridine.
- Formation of Intermediate : A nucleophilic substitution reaction occurs where the halide group on the pyridine ring is substituted with the piperazine ring.
- Final Coupling : The resulting intermediate is coupled with benzoyl chloride under basic conditions to yield the final product.
Anticancer Activity
Research has demonstrated that Compound A exhibits significant anticancer properties. In vitro studies have shown that it has potential antiproliferative effects against various cancer cell lines, including:
- HeLa cells (human cervix carcinoma)
- CEM cells (human T-lymphocyte cells)
- L1210 cells (murine leukemia cells)
In these studies, Compound A displayed an IC value lower than many standard chemotherapeutics, indicating its potency in inhibiting cancer cell growth .
Antimicrobial Properties
Compound A has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its structural components:
| Structural Feature | Activity Implication |
|---|---|
| Piperazine Ring | Enhances interaction with biological targets due to its basicity and ability to form hydrogen bonds. |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability, potentially improving bioavailability. |
| Benzoic Acid Moiety | Contributes to binding affinity with target proteins involved in cancer proliferation and microbial resistance. |
The SAR analysis indicates that modifications in the piperazine or pyridine moieties can lead to variations in biological activity, suggesting avenues for further medicinal chemistry research .
Case Studies
- Case Study on Anticancer Efficacy
- Antimicrobial Evaluation
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including coupling of trifluoromethylpyridine derivatives with 4-methylpiperazine, followed by esterification. Key steps include:
- Temperature control : Maintain <40°C during esterification to avoid hydrolysis.
- Catalysts : Palladium-based catalysts for cross-coupling (e.g., Suzuki-Miyaura).
- Purification : Column chromatography with ethyl acetate/hexane gradients (95:5 to 70:30) to isolate the ester product .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) to verify methyl ester (δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm).
- HPLC-UV : C18 column with ammonium acetate buffer (pH 6.5)/acetonitrile gradient (retention time: 8–12 min) for purity ≥95% .
- Mass spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺: ~424.3 Da) .
Q. What solvents are optimal for solubility testing, and how should solubility be quantified?
Prioritize dimethyl sulfoxide (DMSO) for stock solutions due to the compound’s low aqueous solubility. For quantitative analysis:
- Prepare serial dilutions in PBS (pH 7.4) or ethanol/water mixtures.
- Use UV-Vis spectroscopy (λ = 260–280 nm) with a calibration curve (1–100 µg/mL range) .
Advanced Research Questions
Q. How can impurity profiles be systematically analyzed to meet pharmacopeial standards?
Follow ICH Q3A/B guidelines using:
- Reverse-phase HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient. Detect impurities ≥0.1% at 254 nm.
- LC-MS/MS : Identify structural analogs (e.g., de-esterified byproducts) via fragmentation patterns.
- Reference standards : Compare against certified impurities like benzoic acid derivatives .
Q. What experimental design principles apply to in vivo pharmacological testing?
Adopt a randomized block design with split-split plots to account for variables:
- Main plots : Dose ranges (0.1–50 mg/kg).
- Subplots : Animal cohorts stratified by weight/age.
- Sub-subplots : Time-dependent pharmacokinetic sampling (0–24 hrs). Include positive controls (e.g., kinase inhibitors) and vehicle groups .
Q. How should stability studies resolve discrepancies between accelerated and real-time degradation data?
- Forced degradation : Expose to 40°C/75% RH for 6 months. Monitor hydrolytic cleavage (ester → benzoic acid) via HPLC.
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf life. Validate with real-time data at 25°C/60% RH .
Methodological Tables
Data Contradiction Resolution
Q. How to address inconsistencies between in vitro and in vivo efficacy data?
- Metabolic stability : Test liver microsome stability (e.g., rat/human S9 fractions) to identify rapid clearance.
- Protein binding : Use equilibrium dialysis to measure free fraction (fu) differences between assays.
- Dose recalibration : Adjust in vivo doses based on bioavailability (e.g., AUC₀–24 comparisons) .
Safety and Handling Protocols
Q. What precautions are critical for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing/solubilization.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
